![molecular formula C15H15NO2 B15088590 n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide CAS No. 74213-58-4](/img/structure/B15088590.png)
n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative characterized by the presence of a hydroxy group and a phenylethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, plastics, and paper.
Mécanisme D'action
The mechanism of action of N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzamide structure allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
- N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide
- 2-(2-aminophenyl)-N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)acetamide
Uniqueness
N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide is unique due to its specific structural features, such as the hydroxy group and the phenylethyl group attached to the nitrogen atom. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
74213-58-4 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-[(1R)-2-hydroxy-1-phenylethyl]benzamide |
InChI |
InChI=1S/C15H15NO2/c17-11-14(12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1 |
Clé InChI |
NMNPQVUDXPNPRE-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)

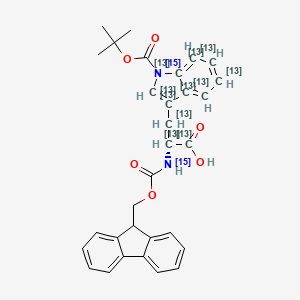


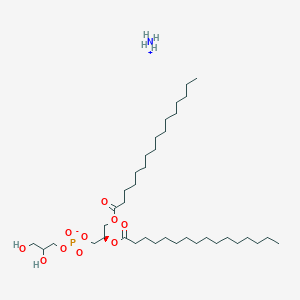
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
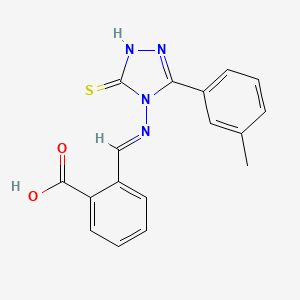
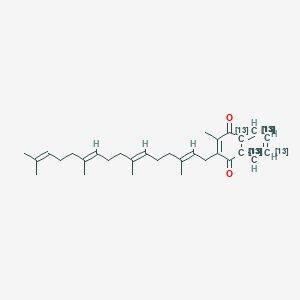

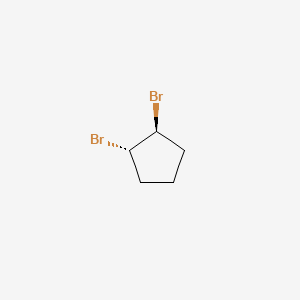
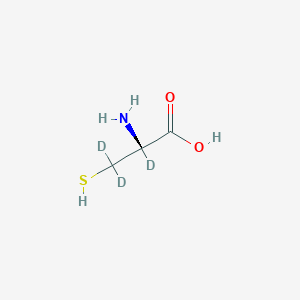
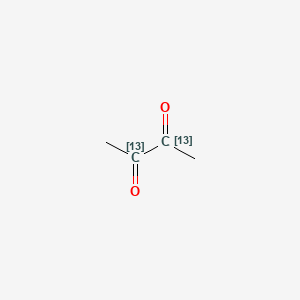
azolidine-2-carboxylic acid](/img/structure/B15088615.png)
